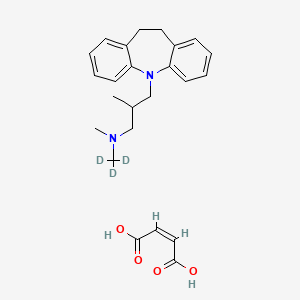

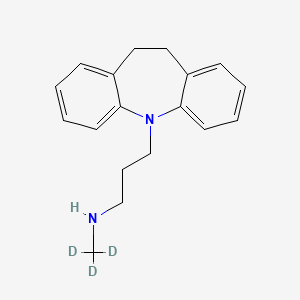

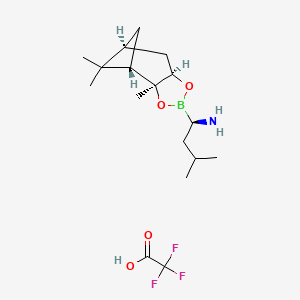

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

カタログ番号 B563573

CAS番号:

179324-87-9

分子量: 379.227

InChIキー: SRFQKJZNJYTMNI-CDVUYJLHSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It’s a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis

TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .Chemical Reactions Analysis

The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a molar mass of 114.023 g·mol−1, a density of 1.489 g/cm3 at 20 °C, and a boiling point of 72.4 °C .科学的研究の応用

Enantioselective Synthesis

- A study by Batsanov et al. (2007) reported a two-step, direct asymmetric synthesis of boroproline, utilizing (-)-sparteine-mediated lithiation. The process includes the use of pinanediol ester, contributing to the field of enantioselective synthesis (Batsanov et al., 2007).

Deprotection Methods

- Research by Inglis et al. (2010) explored methods for deprotecting pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates. The study provides insights into the transformation of boronate esters into free boronic acids, highlighting the role of pinanediol in these processes (Inglis et al., 2010).

Synthesis of Alkyldifluoroboranes

- Matteson and Kim (2002) demonstrated the conversion of boronic esters to derivatives that are strong Lewis acids. The research involved asymmetric diol boronic esters and illustrated the use of pinanediol or 1,2-dicyclohexyl-1,2-ethanediol boronic ester in synthesizing alkyldifluoroboranes (Matteson & Kim, 2002).

Prolineboronate Ester Synthesis and Resolution

- A method for preparing and resolving the pinanediol ester of prolineboronic acid was described by Kelly Terence Alfred et al. (1993). This research contributes to the synthesis of enzyme inhibitors and uses the properties of pinanediol esters (Kelly Terence Alfred et al., 1993).

Practical Synthesis of Boronic Acids

- Gibson et al. (2002) detailed an efficient process for synthesizing l-valyl-pyrrolidine-(2R)-boronic acid. The study emphasizes the recycling of the chiral auxiliary (+)-pinanediol, indicating its cost-effectiveness and practicality in boronic acid synthesis (Gibson et al., 2002).

Asymmetric Synthesis of Amino Acids

- Matteson and Beedle (1987) conducted research on the asymmetric synthesis of amino acids using boronic esters. The process involves pinanediol boronic esters, highlighting their utility in the directed chiral synthesis of amino acids (Matteson & Beedle, 1987).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFQKJZNJYTMNI-CDVUYJLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658025 | |

| Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179324-87-9 | |

| Record name | 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)